(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: . This compound features a pyrrolidine ring, a chloropyridine moiety, and a ketone functional group, making it a versatile intermediate for synthesizing more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 2-chloropyridine-4-carboxylic acid under specific conditions. The reaction can be carried out using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to a nitro group.
Reduction: : Reducing the ketone to an alcohol.
Substitution: : Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: : Utilizing nucleophiles like ammonia (NH3) or alkyl halides under suitable conditions.
Major Products Formed
Oxidation: : Formation of 3-aminopyrrolidin-1-yl(2-chloropyridin-4-yl)nitromethane .
Reduction: : Production of 3-aminopyrrolidin-1-yl(2-chloropyridin-4-yl)methanol .
Substitution: : Generation of various substituted pyridine derivatives.
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Studying its interactions with biological targets and pathways.
Medicine: : Investigating its use as a precursor for developing antibacterial and antiviral agents.
Industry: : Employed in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: can be compared with other similar compounds, such as 3-aminopyrrolidin-1-yl(2-fluoropyridin-4-yl)methanone and 3-aminopyrrolidin-1-yl(2-bromopyridin-4-yl)methanone . These compounds share structural similarities but differ in the halogen substituent on the pyridine ring, which can influence their reactivity and biological activity.
List of Similar Compounds
3-aminopyrrolidin-1-yl(2-fluoropyridin-4-yl)methanone
3-aminopyrrolidin-1-yl(2-bromopyridin-4-yl)methanone
3-aminopyrrolidin-1-yl(2-iodopyridin-4-yl)methanone
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and industrial chemicals.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-chloropyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-5-7(1-3-13-9)10(15)14-4-2-8(12)6-14/h1,3,5,8H,2,4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDXYHQQXZCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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